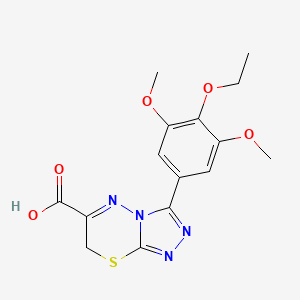![molecular formula C17H15ClN2O3S B12917077 1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]- CAS No. 540740-92-9](/img/structure/B12917077.png)
1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]- is a synthetic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound has shown potential in various scientific research applications, including its role as a brain-type glycogen phosphorylase inhibitor .
Vorbereitungsmethoden
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]- involves several steps. One common method includes the use of phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt as carboxylic acid activators . The reaction conditions typically involve the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as coupling agents .
Analyse Chemischer Reaktionen
1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be performed using reagents like N,N-dimethylmethylene ammonium chloride in acetic acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has been extensively studied for its potential therapeutic effects. It has shown promise as a brain-type glycogen phosphorylase inhibitor, which could be beneficial in treating ischemic brain injury . Additionally, it has been used in the preparation of potential fructose bisphosphatase inhibitors and protein kinase Cθ inhibitors . Its ability to cross the blood-brain barrier makes it a valuable candidate for neurological research .
Wirkmechanismus
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]- involves its interaction with brain-type glycogen phosphorylase (PYGB). By inhibiting PYGB, the compound can reduce glucose content, improve cellular energy metabolism, and control cell apoptosis . This regulation of glucose metabolism and inhibition of apoptosis-related proteins contribute to its protective effects against cerebral ischemia-reperfusion injury .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other indole derivatives such as 5-(aminocarbonyl)-1H-indole and 5-carboxamidoindole . Compared to these compounds, 1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]- has unique properties due to its specific substitutions, which enhance its ability to inhibit brain-type glycogen phosphorylase and cross the blood-brain barrier .
Conclusion
1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]- is a compound with significant potential in scientific research, particularly in the field of neurology. Its unique chemical structure and ability to interact with specific molecular targets make it a valuable candidate for further study and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
540740-92-9 |
|---|---|
Molekularformel |
C17H15ClN2O3S |
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
5-chloro-3-(2,4-dimethylphenyl)sulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H15ClN2O3S/c1-9-3-6-14(10(2)7-9)24(22,23)16-12-8-11(18)4-5-13(12)20-15(16)17(19)21/h3-8,20H,1-2H3,(H2,19,21) |
InChI-Schlüssel |
DVKJMWLZPHIJIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one](/img/structure/B12916997.png)




![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide](/img/structure/B12917026.png)
![N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12917038.png)



![4-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12917051.png)



